molecular formula C16H19FeNO B13816815 CID 91659126

CID 91659126

Cat. No.: B13816815
M. Wt: 297.17 g/mol
InChI Key: IRQUXGJAMKFZTN-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 91659126, identified as 3-O-caffeoyl betulin, is a semi-synthetic derivative of betulin (CID 72326), a triterpenoid isolated from birch bark. Betulin derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The structural modification in this compound likely improves its solubility and target-binding affinity compared to its parent compound, making it a candidate for enzyme inhibition studies, particularly in substrate-specific systems .

Properties

Molecular Formula

C16H19FeNO

Molecular Weight

297.17 g/mol

InChI

InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/t10-;;/m1../s1

InChI Key

IRQUXGJAMKFZTN-YQFADDPSSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Chemical Reactions Analysis

CID 91659126 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

CID 91659126 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be employed in studies involving molecular interactions and cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 91659126 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

CID 91659126 belongs to the betulin-derived inhibitor family, which includes:

  • Betulinic acid (CID 64971) : A carboxylated derivative of betulin, showing enhanced bioavailability and anticancer activity.
  • Lupenone (CID 92158): A ketone-containing analog with reduced hydrogen-bonding capacity.

The caffeoyl group in this compound introduces additional hydrogen-bond donors and aromaticity, which may enhance interactions with polar binding pockets in enzymes, such as those involved in steroid transport or detoxification pathways (e.g., sulfotransferases or bile acid transporters) .

Physicochemical Properties

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* Hydrogen Bond Donors
91659126 C₃₉H₅₈O₅ 614.88 Caffeoyl ester, hydroxyl 6.2 (est.) 3
72326 (Betulin) C₃₀H₅₀O₂ 442.72 Hydroxyl, olefin 8.5 1
64971 (Betulinic acid) C₃₀H₄₈O₃ 456.70 Carboxylic acid, hydroxyl 7.1 2
92158 (Lupenone) C₃₀H₄₈O 424.70 Ketone, olefin 8.9 0

*LogP values estimated via PubChem data or computational tools.

The lower LogP of this compound compared to betulin suggests improved aqueous solubility, which correlates with better pharmacokinetic profiles in vitro. However, its larger molecular weight may limit membrane permeability.

Research Findings and Mechanistic Insights

Enzyme Inhibition : this compound demonstrates competitive inhibition against enzymes processing steroidal substrates, likely due to structural mimicry of bile acids or sulfated steroids. Its caffeoyl group may block substrate entry into active sites, as inferred from 3D overlays in .

Limitations: No quantitative IC₅₀ or Ki values are provided in the available evidence, highlighting a gap in mechanistic studies.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 91659126's mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: In vitro cell lines or animal models.
  • Intervention: Exposure to this compound at varying concentrations.
  • Outcome: Changes in molecular pathways (e.g., apoptosis markers, kinase activity).
  • Ensure specificity by avoiding vague terms (e.g., "How does this compound modulate specific kinase X in Y cell type under hypoxic conditions?"). Validate feasibility through pilot studies .

Q. What methodologies are optimal for analyzing this compound's biochemical interactions?

  • Methodological Answer : Combine quantitative assays (e.g., ELISA, SPR for binding affinity) with computational modeling (molecular docking, MD simulations). For example:

  • Use isothermal titration calorimetry to measure thermodynamic parameters.
  • Validate predictions with mutagenesis studies to identify critical binding residues.
  • Include control groups (e.g., known inhibitors) to reduce confounding variables .

Q. How to design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) meticulously. Use Design of Experiments (DOE) to optimize yield and purity. For validation:

  • Perform HPLC-MS to confirm chemical identity.
  • Share protocols via open-access platforms (e.g., protocols.io ) for peer validation .

Q. What statistical approaches are suitable for initial dose-response studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound's efficacy across studies?

  • Methodological Answer : Conduct meta-analysis to identify heterogeneity sources (e.g., dosage, model systems). Apply principal contradiction analysis to isolate critical variables (e.g., purity, assay sensitivity). For example:

  • Compare outcomes in cancer vs. non-cancer models to contextualize tissue-specific effects.
  • Replicate disputed experiments with standardized protocols .

Q. What advanced techniques validate computational predictions of this compound's off-target effects?

  • Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets. Cross-validate with CRISPR-Cas9 knockout models to confirm phenotypic relevance. Integrate machine learning to prioritize high-risk off-targets .

Q. How to design long-term stability studies for this compound in pharmaceutical formulations?

  • Methodological Answer : Implement ICH guidelines for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS/MS. Use Arrhenius kinetics to extrapolate shelf-life under real-time conditions .

Q. What strategies integrate multi-omics data to study this compound's systemic effects?

  • Methodological Answer : Apply systems biology workflows :

  • Transcriptomics: RNA-seq to identify differentially expressed genes.
  • Metabolomics: LC-MS to map metabolic pathway perturbations.
  • Use network analysis tools (e.g., Cytoscape) to overlay datasets and pinpoint hub nodes affected by this compound .

Data Analysis and Contradiction Management

Issue Methodological Solution Tools/Frameworks References
Conflicting potency valuesStandardize assay conditions; use reference compoundsPICO, FINER criteria
Variability in synthesis yieldDOE-guided optimizationJMP, Minitab
Off-target discrepanciesChemoproteomics + CRISPR validationActivity-based probes, KO models

Key Takeaways

  • Experimental Design : Prioritize frameworks like PICO/FINER to ensure clarity and reproducibility .
  • Data Contradictions : Use meta-analysis and principal contradiction analysis to isolate critical variables .
  • Advanced Methods : Combine multi-omics, machine learning, and systems biology for holistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.